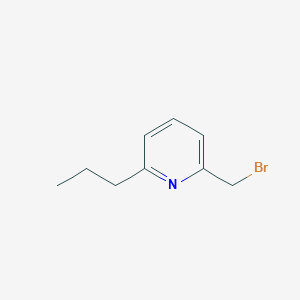
Pyridine,2-(bromomethyl)-6-propyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,2-(bromomethyl)-6-propyl: is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a bromomethyl group at the 2-position and a propyl group at the 6-position of the pyridine ring makes this compound particularly interesting for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-methyl-6-propylpyridine: One common method involves the bromination of 2-methyl-6-propylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Pyridine,2-(bromomethyl)-6-propyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Pyridine,2-(bromomethyl)-6-propyl is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: Some derivatives have been investigated for their anticancer properties, particularly in targeting specific cellular pathways.
Industry:
Mecanismo De Acción
The mechanism by which Pyridine,2-(bromomethyl)-6-propyl exerts its effects depends on the specific application. In antimicrobial applications, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms . In cancer research, derivatives may inhibit key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-propylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3 |
Clave InChI |
QJYGQKXCMTZKPG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


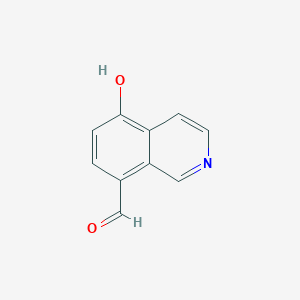

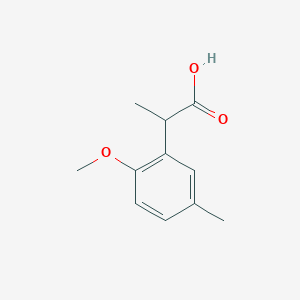

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

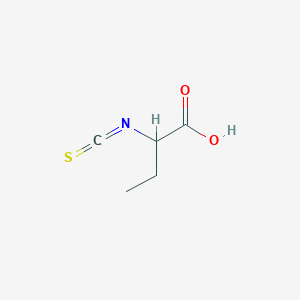
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
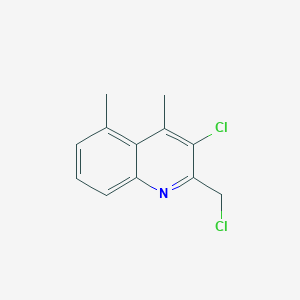
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
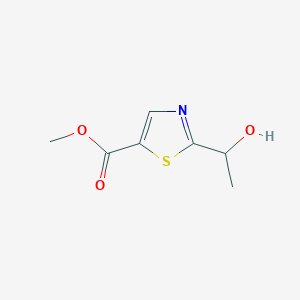
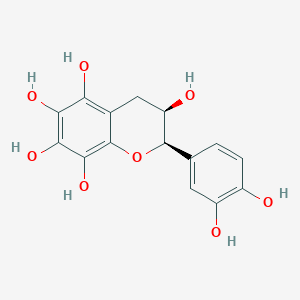
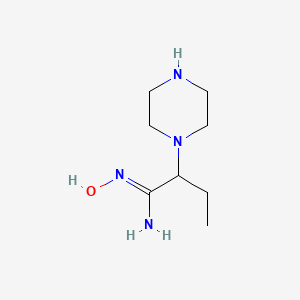
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
